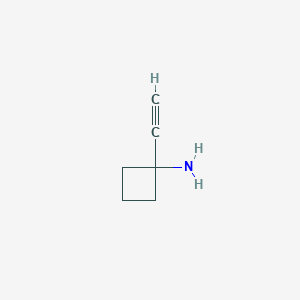
ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a compound of significant interest due to its complex structure and potential applications. This compound contains a blend of an indole moiety, a triazole ring, and other functional groups that make it a versatile molecule for various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate generally starts with the preparation of its core structures, such as the 1H-indole and 1,2,4-triazole rings.
These core structures can be synthesized through cyclization reactions. The 1H-indole can be prepared via Fischer indole synthesis, while the 1,2,4-triazole ring can be formed through cyclization of appropriate precursors in the presence of hydrazine.
Subsequent steps involve the formation of intermediates that are then coupled through a series of nucleophilic substitution and condensation reactions.
Protecting groups may be employed to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods:
Industrial methods for large-scale synthesis involve optimization of reaction conditions to maximize yield and purity.
Catalysts and solvents are chosen based on their ability to facilitate efficient reactions while being cost-effective and environmentally friendly.
Continuous flow techniques and automated synthesis can enhance reproducibility and scalability.
化学反应分析
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various derivatives, potentially modifying the biological activity.
Reduction: Reduction of certain functional groups can lead to the formation of other active intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, altering the properties and applications of the compound.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products Formed:
Products vary depending on the specific reactions and conditions. For example, oxidation may yield quinonoid structures, while substitution can introduce various alkyl or aryl groups, enhancing the compound's utility in different contexts.
科学研究应用
Chemistry:
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is used in synthetic chemistry as a building block for more complex molecules.
Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
The compound's interaction with biological systems can provide insights into the functioning of enzymes and receptors.
Its derivatives may be investigated for their potential as enzyme inhibitors or activators.
Medicine:
Research explores its potential therapeutic uses, such as anti-inflammatory, anti-cancer, or antimicrobial agents.
Structure-activity relationship (SAR) studies help in understanding how modifications to its structure can improve efficacy and reduce toxicity.
Industry:
Its application extends to the development of new materials with specific properties, such as polymers or coatings.
作用机制
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate exerts its effects by interacting with various molecular targets.
The indole and triazole rings can participate in hydrogen bonding and π-π interactions, influencing binding to biological macromolecules.
Pathways involved include inhibition of specific enzymes or receptors, disruption of cell signaling pathways, and modulation of gene expression.
相似化合物的比较
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-chloroethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-ethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
Uniqueness:
The specific substitution pattern on the triazole and indole rings of ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate imparts unique chemical properties and biological activity.
Compared to similar compounds, the methoxyethyl group may enhance its solubility and binding affinity, making it particularly suited for certain applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields. Its complex structure and versatile reactivity make it a compound of significant interest for ongoing and future research.
属性
IUPAC Name |
ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-3-28-17(26)11-21-16(25)12-29-19-23-22-18(24(19)8-9-27-2)14-10-20-15-7-5-4-6-13(14)15/h4-7,10,20H,3,8-9,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXMPJRZLRRVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2558648.png)
![1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2558651.png)


![6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2558654.png)



![12,15,18-trioxapentacyclo[17.8.0.02,11.03,8.022,27]heptacosa-1(19),2(11),3,5,7,9,20,22,24,26-decaene](/img/structure/B2558665.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2558666.png)
![1-ethyl-3,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2558667.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B2558670.png)
![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2558671.png)
